molecular formula C18H22N4O3 B8318606 Methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate

Methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate

Cat. No.: B8318606
M. Wt: 342.4 g/mol
InChI Key: KVKGYAFMQHVQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C18H22N4O3/c1-25-18(24)12-6-5-9-14(10-12)22-16(19)15(11-20-22)17(23)21-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,19H2,1H3,(H,21,23)

InChI Key

KVKGYAFMQHVQBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C(=O)NC3CCCCC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-cyano-N-cyclohexyl-3-ethoxy-prop-2-enamide (Intermediate #17) (605 mg, 2.73 mmol) and methyl 3-hydrazinylbenzoate hydrochloride (552 mg, 2.73 mmol) were suspended in ethanol (20 mL). DIPEA (352 mg, 2.73 mmol) was added and the mixture heated to 70° C. for 1 h. The reaction mixture was cooled to ambient and concentrated to a small volume. Water (50 mL) was added and the resulting solid recovered by filtration, redissolved in ethyl acetate (50 mL), dried (MgSO4) and evaporated to give a brown solid which was slurried with ether and recovered by filtration to give the title compound as light brown solid (443 mg, 47%).
Name
2-cyano-N-cyclohexyl-3-ethoxy-prop-2-enamide
Quantity
605 mg
Type
reactant
Reaction Step One
Name
Intermediate #17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
552 mg
Type
reactant
Reaction Step Three
Name
Quantity
352 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
47%

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